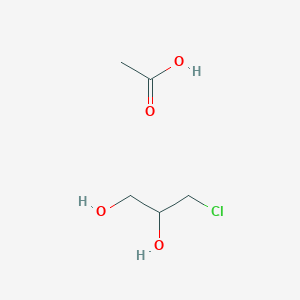
Acetic acid;3-chloropropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid; 3-chloropropane-1,2-diol is an organic compound that belongs to the group of chloropropanols. It is commonly known as 3-chloropropane-1,2-diol and has the molecular formula C3H7ClO2. This compound is a colorless, viscous liquid that is primarily recognized as a food processing contaminant. It is formed during the processing of fat-containing foods at high temperatures, particularly in the presence of hydrochloric acid. The compound has garnered attention due to its potential health risks, including carcinogenicity and nephrotoxicity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropropane-1,2-diol typically involves the chlorination of glycerol. The reaction is carried out by treating glycerol with hydrochloric acid, resulting in the substitution of one hydroxyl group with a chlorine atom. The reaction can be represented as follows:
HOCH2CH(OH)CH2OH+HCl→HOCH2CH(OH)CH2Cl+H2O
Industrial Production Methods: In industrial settings, 3-chloropropane-1,2-diol is often produced as a by-product during the hydrolysis of vegetable proteins using hydrochloric acid. This process is commonly employed in the production of soy sauce and other hydrolyzed vegetable protein products .
化学反応の分析
Types of Reactions: 3-chloropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chloropropane-1,2-dione.
Reduction: Reduction of 3-chloropropane-1,2-diol can yield 3-chloropropanol.
Substitution: The chlorine atom in 3-chloropropane-1,2-diol can be substituted with other nucleophiles, such as hydroxide ions, to form glycerol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-chloropropane-1,2-dione.
Reduction: 3-chloropropanol.
Substitution: Glycerol
科学的研究の応用
3-chloropropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its effects on cellular processes and its potential as a biomarker for exposure to chloropropanols.
Medicine: Research is ongoing to understand its toxicological effects and potential therapeutic applications.
Industry: It is monitored as a contaminant in food processing, particularly in the production of hydrolyzed vegetable proteins and refined edible oils
作用機序
The mechanism of action of 3-chloropropane-1,2-diol involves its interaction with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to cellular damage. It is metabolized in the liver, where it undergoes oxidation and conjugation reactions. The primary molecular targets include enzymes involved in detoxification pathways, such as glutathione S-transferases. The formation of reactive intermediates during metabolism can result in oxidative stress and cellular toxicity .
類似化合物との比較
2-chloropropane-1,3-diol (2-MCPD): An isomer of 3-chloropropane-1,2-diol, also formed during food processing.
1,3-dichloro-2-propanol (1,3-DCP): Another chloropropanol with similar toxicological properties.
Uniqueness: 3-chloropropane-1,2-diol is unique due to its specific formation conditions and its prevalence as a contaminant in hydrolyzed vegetable proteins and refined edible oils. Its potential health risks, including carcinogenicity and nephrotoxicity, make it a compound of significant concern in food safety .
特性
CAS番号 |
31712-69-3 |
|---|---|
分子式 |
C5H11ClO4 |
分子量 |
170.59 g/mol |
IUPAC名 |
acetic acid;3-chloropropane-1,2-diol |
InChI |
InChI=1S/C3H7ClO2.C2H4O2/c4-1-3(6)2-5;1-2(3)4/h3,5-6H,1-2H2;1H3,(H,3,4) |
InChIキー |
KDRNUUNCAZHOOH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(C(CCl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


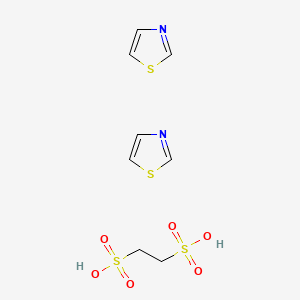
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)

![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
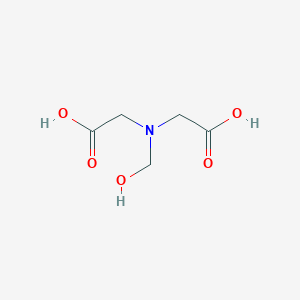

![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)

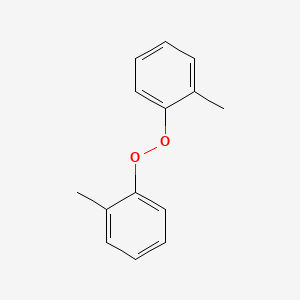
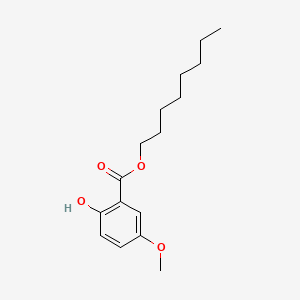
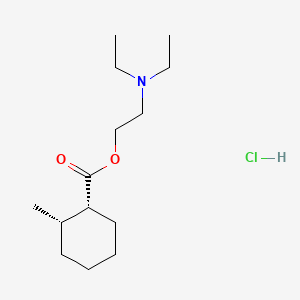
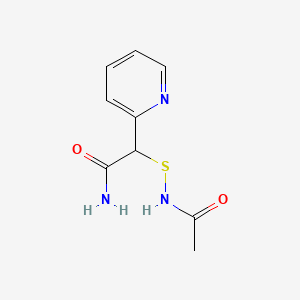
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
